Prolyl-cysteine -

Prolyl-cysteine

Catalog Number: EVT-11878572
CAS Number:
Molecular Formula: C8H14N2O3S
Molecular Weight: 218.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pro-Cys is a dipeptide obtained by formal condensation of the carboxy group of L-proline acid with the amino group of L-cysteine. It is functionally related to a L-proline and a L-cysteine.
Overview

Prolyl-cysteine is a dipeptide composed of the amino acids proline and cysteine. It is notable for its potential biological activities and applications in various scientific fields. The compound is derived from cysteine, a thiol-containing amino acid that plays a crucial role in protein structure and function due to its ability to form disulfide bonds. Prolyl-cysteine may exhibit unique properties due to the cyclic nature of proline, which can influence the folding and stability of peptides and proteins.

Source

Prolyl-cysteine can be synthesized through various chemical methods or isolated from natural sources where it may occur as part of larger peptides or proteins. Cysteine itself is a non-essential amino acid that can be synthesized in the human body from methionine, while proline is also synthesized endogenously.

Classification

Prolyl-cysteine belongs to the class of dipeptides, which are compounds formed by the condensation of two amino acids. It is classified under organic compounds and more specifically as an amino acid derivative. In terms of biochemical classification, it falls under the broader category of proteinogenic amino acids, which are involved in protein synthesis.

Synthesis Analysis

Methods

The synthesis of prolyl-cysteine can be achieved through several methods, including:

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a solid support, allowing for the formation of peptide bonds. The protecting groups are removed at specific stages to facilitate coupling reactions.
  2. Liquid-Phase Synthesis: This traditional method involves dissolving the amino acids in solution and promoting condensation reactions under controlled conditions, often requiring activation of the carboxyl group of one amino acid.
  3. Enzymatic Synthesis: Enzymes such as proteases or ligases can be used to catalyze the formation of prolyl-cysteine from its constituent amino acids, providing a more specific and potentially milder reaction environment.

Technical Details

The choice of synthesis method can affect the yield and purity of prolyl-cysteine. For example, SPPS typically allows for higher purity due to better control over reaction conditions and purification steps. The use of protecting groups is critical in preventing unwanted side reactions during synthesis.

Molecular Structure Analysis

Structure

Prolyl-cysteine has a molecular formula of C5H10N2O2SC_5H_10N_2O_2S and features both an amine group (–NH₂) and a carboxyl group (–COOH), characteristic of amino acids. The structure includes:

  • A proline residue, which contains a pyrrolidine ring.
  • A cysteine residue, which includes a thiol (-SH) group.

The presence of sulfur in cysteine contributes to the unique properties of this dipeptide.

Data

  • Molecular Weight: Approximately 162.21 g/mol.
  • CAS Number: Not specifically listed for prolyl-cysteine but related to cysteine (52-90-4).
Chemical Reactions Analysis

Reactions

Prolyl-cysteine can undergo various chemical reactions typical for peptides and thiols:

  1. Disulfide Bond Formation: Under oxidative conditions, cysteine residues can form disulfide bonds with other cysteine residues, influencing protein structure.
  2. Thiol Reactions: The thiol group can participate in nucleophilic substitutions or redox reactions, making prolyl-cysteine reactive under certain conditions.
  3. Peptide Hydrolysis: In aqueous environments, prolyl-cysteine may hydrolyze back into its constituent amino acids.

Technical Details

The reactivity of prolyl-cysteine is influenced by pH and temperature, with optimal conditions required for specific reactions such as disulfide bond formation or thiol oxidation.

Mechanism of Action

Process

The biological activity of prolyl-cysteine may be attributed to its role in redox signaling pathways, where cysteine's thiol group acts as a reactive center:

  1. Redox Signaling: Prolyl-cysteine can participate in redox reactions, modulating cellular responses to oxidative stress.
  2. Protein Folding: The cyclic structure of proline may stabilize peptide conformations, impacting protein folding and function.
  3. Antioxidant Activity: Cysteine contributes to antioxidant defenses by scavenging free radicals and participating in detoxification processes.

Data

Research indicates that cysteine residues within proteins can significantly influence their function through redox modifications, which may also apply to prolyl-cysteine when incorporated into larger peptide structures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature at physiological pH.

Chemical Properties

  • Stability: Prolyl-cysteine is stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: The thiol group is highly reactive, making it susceptible to oxidation or modification by electrophiles.

Relevant Data or Analyses

Studies on similar dipeptides suggest that modifications at the cysteine residue can alter biological activity significantly, indicating that prolyl-cysteine's properties may vary based on its environment and formulation.

Applications

Scientific Uses

Prolyl-cysteine has potential applications in various scientific fields:

  1. Biochemistry Research: Used as a model compound for studying peptide bonding and protein folding mechanisms.
  2. Pharmaceuticals: Investigated for potential therapeutic roles in antioxidant therapies due to its redox-active properties.
  3. Nutraceuticals: Explored for its role in nutrition, particularly concerning its contribution to protein synthesis and cellular health.
Molecular Recognition and Catalytic Mechanisms in Aminoacylation

Substrate Ambiguity in Prolyl-Transfer Ribonucleic Acid Synthetase Active Sites

Prolyl-Transfer Ribonucleic Acid Synthetase exhibits an intrinsic capacity for cysteine misactivation, a phenomenon observed across evolutionary domains. Kinetic analyses reveal nanomolar affinities for both prolyl- and cysteinyl-adenylate analogues (K~d~ ≈ 10⁻⁹ M) in Methanothermobacter thermautotrophicus Prolyl-Transfer Ribonucleic Acid Synthetase, indicating comparable binding energetics for cognate and non-cognate substrates [1]. This catalytic promiscuity stems from:

  • Steric Tolerance: The catalytic pocket accommodates cysteine's sulfhydryl group (van der Waals radius: 1.85 Å) despite proline's smaller cyclic structure (radius: ~1.7 Å). Molecular dynamics simulations show cysteine adopts a conformation mimicking proline's ring geometry during adenylation [3] [8].
  • Electrostatic Compatibility: Conserved active site residues (e.g., Asp/Asn, His) form hydrogen bonds with cysteine's α-amino and carboxyl groups, replicating proline-binding interactions. The thiol group engages in weaker van der Waals contacts versus proline's specific electrostatic networks [6] [8].
  • Evolutionary Prevalence: In vitro studies confirm cysteine activation by Prolyl-Transfer Ribonucleic Acid Synthetase from all three domains: Archaea (Methanocaldococcus jannaschii), Bacteria (Escherichia coli, Thermus thermophilus), and Eukarya (Saccharomyces cerevisiae) [3].

Table 1: Kinetic Parameters for Cysteine vs. Proline Activation by Prolyl-Transfer Ribonucleic Acid Synthetase

OrganismSubstrateK~M~ (μM)k~cat~ (s⁻¹)k~cat~/K~M~* (μM⁻¹s⁻¹)
M. thermautotrophicusProline1226.30.05
M. thermautotrophicusCysteine29014.00.05
P. aeruginosaProline1226.30.05
G. lambliaCysteineNot detected3.2*0.01*

**Apparent values due to rapid product dissociation [3] [5]

Conformational Dynamics Induced by Non-Cognate Amino Acid Binding

Cysteine binding triggers structural rearrangements in Prolyl-Transfer Ribonucleic Acid Synthetase that facilitate misactivation:

  • Active Site Remodeling: Upon cysteine binding, loop regions surrounding the catalytic pocket undergo inward displacement (≤2.0 Å), creating a hybrid configuration accommodating both proline and cysteine. In Methanothermobacter thermautotrophicus Prolyl-Transfer Ribonucleic Acid Synthetase, conserved motif II shifts to position cysteine's thiol group near hydrophobic residues (e.g., Trp, Phe) [1].
  • Adenylate Geometry: Crystal structures of Prolyl-Transfer Ribonucleic Acid Synthetase complexed with cysteinyl-sulfamoyl-adenylate show identical backbone conformations to prolyl-adenylate complexes. The 3'-OH of adenosine 76 aligns optimally for aminoacyl transfer (distance: 2.9 ± 0.2 Å), confirming catalytic competence [1].
  • Half-of-Sites Reactivity: Eukaryotic Prolyl-Transfer Ribonucleic Acid Synthetase (e.g., Giardia lamblia) exhibits asymmetric activation where one monomer binds prolyl-adenylate while the adjacent subunit binds unreacted proline/ATP. Cysteine induces no thermal stabilization (ΔT~m~ = 0°C), reflecting transient occupancy versus proline's stabilizing effect (ΔT~m~ = 8°C) [5].

Structural Determinants of Cysteine Misactivation Across Evolutionary Domains

Evolutionary divergence in Prolyl-Transfer Ribonucleic Acid Synthetase architecture influences cysteine recognition:

Table 2: Domain Architectures and Cysteine Recognition Mechanisms in Prolyl-Transfer Ribonucleic Acid Synthetase

DomainProlyl-Transfer Ribonucleic Acid Synthetase TypeKey DomainsCysteine Affinity Determinants
ArchaeaEukaryote-likeCatalytic, Anticodon-binding, Zinc-bindingZn²⁺-independent; conserved Asp210 hydrogen-bonds cysteine
BacteriaProkaryote-likeCatalytic, Insertion, Anticodon-bindingInsertion domain sterically excludes larger amino acids
EukaryaEukaryote-likeCatalytic, Anticodon-binding, Zinc-bindingZinc domain stabilizes proline; cysteine binds weakly
  • Archaea: Lack cysteinyl-Transfer Ribonucleic Acid synthetase genes, yet Prolyl-Transfer Ribonucleic Acid Synthetase maintains moderate cysteine selectivity (k~cat~/K~M~*~Cys~/~Pro~ ≈ 0.6). Homology models suggest substrate discrimination relies on residue His302, which forms suboptimal contacts with cysteine's thiol [1] [3].
  • Bacteria: Prokaryote-type enzymes (e.g., Pseudomonas aeruginosa) feature an insertion domain that precludes bulkier amino acids but permits cysteine access. Conserved Glu253 positions cysteine via water-mediated hydrogen bonding [2] [3].
  • Eukarya: Zinc-binding domains enforce proline specificity (e.g., Giardia lamblia). Cysteine binding disrupts zinc coordination networks (Zn²⁺-S distance: 3.5 Å vs. optimal 2.3 Å), reducing affinity [5] [6].

Absence of Editing Mechanisms for Cysteinyl-Transfer Ribonucleic AcidPro Hydrolysis

Prolyl-Transfer Ribonucleic Acid Synthetase lacks intrinsic editing for cysteinyl-Transfer Ribonucleic AcidPro, necessitating trans-editing:

  • Deficient Double-Sieve Mechanism: Bacterial insertion domains hydrolyze alanyl- but not cysteinyl-Transfer Ribonucleic AcidPro. Structural analyses reveal cysteinyl-Transfer Ribonucleic AcidPro fails to engage conserved Thr/His residues essential for alanine deacylation [4] [7].
  • Trans-Editing by YbaK Proteins: Standalone editing domains (e.g., Haemophilus influenzae YbaK) specifically deacylate cysteinyl-Transfer Ribonucleic AcidPro via a conserved lysine residue (Lys44) that orients the mischarged cysteine for nucleophilic attack. Kinetic assays show >95% deacylation within 10 minutes [4].
  • Evolutionary Adaptations: Organisms like Caulobacter crescentus utilize ProXp-ala for alanyl-Transfer Ribonucleic AcidPro editing and YbaK for cysteinyl-Transfer Ribonucleic AcidPro clearance. This partitioning prevents proline mistranslation without requiring Prolyl-Transfer Ribonucleic Acid Synthetase self-editing [7].

Figure: Kinetic Partitioning of Cysteinyl-Transfer Ribonucleic AcidPro

Prolyl-Transfer Ribonucleic Acid Synthetase + Cysteine + tRNA^Pro  │  ├─(Kinetic competition)─▶ Cys-tRNA^Pro ───────────▶ Ribosome (Error)  │  └─(Release)─▶ Cys-AMP + tRNA^Pro  │  ▼  YbaK Protein  │  ▼  Deacylated tRNA^Pro  

Cysteinyl-Transfer Ribonucleic AcidPro escapes ribosomal proofreading unless intercepted by external editors [4] [7].

The molecular recognition of cysteine by Prolyl-Transfer Ribonucleic Acid Synthetase exemplifies the imperfect fidelity of aminoacylation. Evolutionary solutions—including zinc-dependent discrimination and trans-editing networks—compensate for active site ambiguities, ensuring translational accuracy despite inherent chemical constraints.

Properties

Product Name

Prolyl-cysteine

IUPAC Name

(2R)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

InChI

InChI=1S/C8H14N2O3S/c11-7(5-2-1-3-9-5)10-6(4-14)8(12)13/h5-6,9,14H,1-4H2,(H,10,11)(H,12,13)/t5-,6-/m0/s1

InChI Key

HXNYBZQLBWIADP-WDSKDSINSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC(CS)C(=O)O

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CS)C(=O)O

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